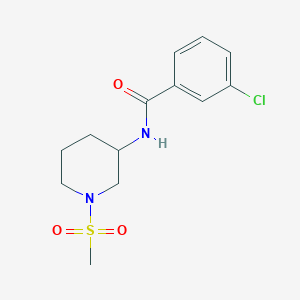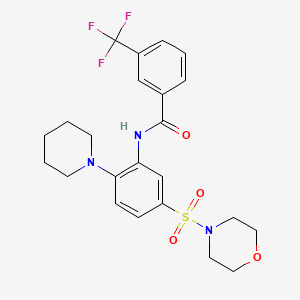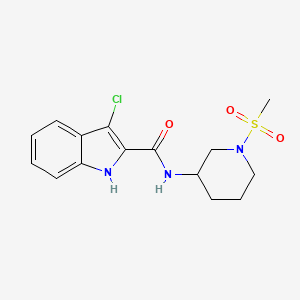
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide, also known as JNJ-40411813, is a novel small molecule drug candidate that has shown promising results in preclinical studies. This compound belongs to the class of indole-based drugs and has been developed as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide exerts its pharmacological effects by targeting the enzyme tryptophan 2,3-dioxygenase (TDO). TDO is a key enzyme in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. By inhibiting TDO, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide increases the levels of tryptophan and reduces the production of neurotoxic kynurenine metabolites.
Biochemical and Physiological Effects:
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to increase the levels of tryptophan and reduce the levels of kynurenine metabolites in vitro and in vivo. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to have neuroprotective effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide is its potent pharmacological effects against cancer, inflammation, and neurological disorders. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has a well-defined mechanism of action and has been extensively studied in preclinical models.
One of the limitations of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. Furthermore, the pharmacokinetic and pharmacodynamic properties of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide have not been fully characterized, which may limit its translation to clinical settings.
Orientations Futures
There are several future directions for the development of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical settings. Another potential direction is the evaluation of its effects in combination with other drugs or therapies to enhance its therapeutic potential. Finally, the development of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide analogs with improved pharmacological properties may also be a promising direction for future research.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide involves several steps, starting with the reaction between 3-chloro-1H-indole-2-carboxylic acid and methylsulfonylpiperidine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the amine to give the final product.
Applications De Recherche Scientifique
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been extensively studied in preclinical models of cancer, inflammation, and neurological disorders. In cancer, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has shown potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to inhibit tumor growth in mouse xenograft models of breast and colon cancer.
In inflammation, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to reduce inflammation in mouse models of rheumatoid arthritis and inflammatory bowel disease.
In neurological disorders, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to have neuroprotective effects in vitro and in vivo. In addition, 3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide has been shown to improve cognitive function in mouse models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S/c1-23(21,22)19-8-4-5-10(9-19)17-15(20)14-13(16)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,4-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOKSUCJJDBSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=C(C3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
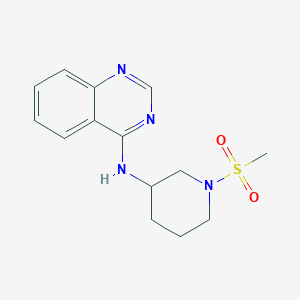
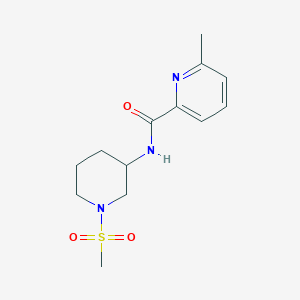
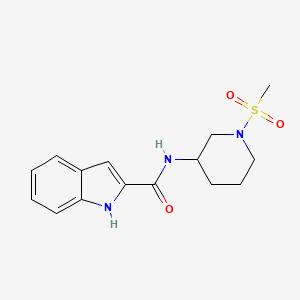
![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
![N-(1-methylsulfonylpiperidin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7533171.png)
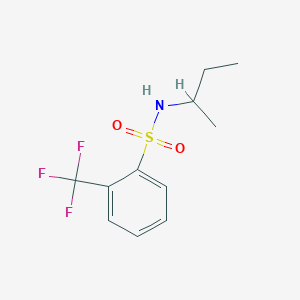

![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)
![4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one](/img/structure/B7533208.png)
